REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[CH:4][N:3]=1.CN.[CH3:13][NH:14]N1C=CC=C([N+]([O-])=O)C1>O1CCCC1>[ClH:1].[NH2:8][C:7]1[C:2]([NH:14][CH3:13])=[N:3][CH:4]=[CH:5][CH:6]=1 |f:4.5|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
N-methylamino-3-nitropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNN1CC(=CC=C1)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The yellow residue was dissolved in 96% EtOH (250 ml)
|
Type
|
ADDITION
|
Details
|
was charged with 5% Pd/C (1 g)
|
Type
|
ADDITION
|
Details
|
After completion of the hydrogenation an aqueous solution of hydrochloric acid was added (50 ml,4N)
|
Type
|
FILTRATION
|
Details
|
the Pd catalyst was filtered of and the filtrate
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC=1C(=NC=CC1)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |